molecular formula C20H32O4 B032269 5S,6R-DiHETE CAS No. 82948-88-7

5S,6R-DiHETE

Cat. No. B032269
CAS RN: 82948-88-7
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-NSEFZGNTSA-N
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Description

Synthesis Analysis

The stereospecific total synthesis of 5S,6R-DiHETE and its isomers involves the use of D-and L-glyceraldehyde as a source of chirality, leading to the successful synthesis of all diastereoisomeric forms of DiHETEs. This process highlights the complexity and the precision required in synthesizing such specific bioactive molecules (Kugel et al., 1989).

Molecular Structure Analysis

The molecular structure of 5S,6R-DiHETE is crucial for its biological activity. The compound belongs to the family of dihydroxy-eicosatetraenoic acids, featuring two hydroxyl groups at specific positions that are essential for its interaction with biological receptors. The precise stereochemistry at the 5S,6R positions is critical for its binding affinities and subsequent physiological effects (Muller et al., 1989).

Chemical Reactions and Properties

5S,6R-DiHETE undergoes specific chemical reactions, including enzymatic conversion and interactions with leukotriene receptors. Its unique stereochemistry enables it to exhibit LTD4-like activity, suggesting its role in physiological processes that involve leukotriene pathways (Muller et al., 1989).

Scientific Research Applications

  • Lung and Cyclooxygenase Activity : 5S,6R-DiHETE has shown significant activity in inducing contractions of the lung parenchymal strip and stimulating cyclooxygenase activity in guinea-pig lungs (Sirois et al., 1982).

  • Aryl Hydrocarbon Receptor Activation : This compound directly binds and activates the aryl hydrocarbon receptor (AHR), suggesting a link between AHR activation and inflammatory signaling molecules produced by the 5-lipoxygenase pathway (Chiaro et al., 2008).

  • Treatment of Ileum Contractions : 5S,6R-DiHETE exhibits LTD4-like activity when produced in large concentrations, indicating potential applications in treating ileum contractions (Muller et al., 1989).

  • Guinea Pig Smooth Muscle Activity : The compound induces contractile responses in guinea pig lung parenchyma and ileum smooth muscle, with a potency greater than some related compounds (Cristol & Sirois, 1988).

  • Inflammatory Bowel Disease Therapy : Oral administration of 5,6-DiHETE accelerated recovery from DSS-induced diarrhea and significantly ameliorated colon inflammation in mice, suggesting therapeutic potential for inflammatory bowel disease (Takenouchi et al., 2021).

  • 5-Lipoxygenase Activation : 5S,15S-DiHETE serves as a sensitive assay for measuring 5-lipoxygenase activation in human neutrophils (McDonald et al., 1991).

  • Vascular Hyperpermeability Attenuation : 5,6-DiHETE attenuates vascular hyperpermeability during inflammation by inhibiting endothelial Ca2+ elevation, presenting a novel pharmacological strategy against inflammatory diseases (Hamabata et al., 2018).

  • Healing of Colitis : This compound accelerates the healing of colitis by inhibiting inflammatory responses and promoting the release of eicosapentaenoic acid (Kobayashi et al., 2021).

properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-NSEFZGNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

CAS RN

82948-87-6
Record name (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
N Ueda, S Yamamoto - Journal of Biological Chemistry, 1988 - Elsevier
Arachidonate 5-lipoxygenase purified from porcine leukocytes was incubated with (5S)-hydroperoxy-6,8,11,14-eicosatetraenoic acid. In addition to degradation products of leukotriene …
Number of citations: 38 www.sciencedirect.com
A Muller, E Rechencq, C Kugel, JP Lellouche… - Prostaglandins, 1989 - Elsevier
(5,6)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acids ((5,6)-DiHETEs) were synthesized and separated into four pure diastereoisomers. They were tested for comparative binding …
Number of citations: 7 www.sciencedirect.com
ZD Jiang, SO Ketchum, WH Gerwick - Phytochemistry, 2000 - Elsevier
The lipid extract of the temperate red alga Rhodymenia pertusa has yielded four eicosanoid metabolites, three of which are new natural products. Using principally NMR and MS …
Number of citations: 48 www.sciencedirect.com
JP Cristol, P Sirois - Research communications in chemical …, 1988 - europepmc.org
Various compounds derived from the 5-lipoxygenase pathway of arachidonic acid (Leukotriene D4 [LTD4], 5S, 6R-dihydroxy-7, 9, 11, 14-eicosatetraenoic acid [5S, 6R-DiHETE], 5S, 6S-…
Number of citations: 17 europepmc.org
KC Nicolaou, JY Ramphal, JM Palazon… - … Edition in English, 1989 - Wiley Online Library
The (5S, 6R)‐configurated title compound 1 is of interest as a biologically active metabolite of arachidonic acid. A method for the synthesis of 1 which also can be extended to the …
Number of citations: 43 onlinelibrary.wiley.com
C Kugel, JP Lellouche, JP Beaucourt, G Niel… - Tetrahedron letters, 1989 - Elsevier
The first highly practical stereocontrolled synthesis of the four diastereoisomeric (5,6)-DiHETEs is described using the acetonides of D-and L-glyceraldehyde as a source of chirality. …
Number of citations: 12 www.sciencedirect.com
L Kiss, H Schutte, K Mayer, H Grimm… - American journal of …, 2000 - atsjournals.org
Lipoxygenase (LO) and cytochrome P450 monooxygenase products of arachidonic acid (AA) have been implicated in a large number of vasoregulatory processes. In intact, blood-free, …
Number of citations: 56 www.atsjournals.org
AR Green, S Barbour, T Horn, J Carlos… - Biochemistry, 2016 - ACS Publications
Lipoxins are an important class of lipid mediators that induce the resolution of inflammation and arise from transcellular exchange of arachidonic acid (AA)-derived lipoxygenase …
Number of citations: 21 pubs.acs.org
KC Nicolaou, JK Ramphal, RA Spanevello - 1989 - researchgate.net
Nonenzymatic hydrolysis of LTA, leads to the isomeric (5R, 6R)-DiHETE. In order to render these compounds readily available for biological studies and to compare their actions with …
Number of citations: 2 www.researchgate.net
T Okuno, S Koutsogiannaki, M Ohba… - The FASEB …, 2017 - ncbi.nlm.nih.gov
Propofol is an intravenous anesthetic that produces its anesthetic effect, largely via the GABA A receptor in the CNS, and also reduces the N-formyl-methionyl-leucyl-phenylalanine (…
Number of citations: 12 www.ncbi.nlm.nih.gov

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